molecular formula C15H18N2O3 B1151527 AB-CHMINACA metabolite M5A

AB-CHMINACA metabolite M5A

Cat. No. B1151527
M. Wt: 274.3
InChI Key: XMHBGLQLPWENIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AB-CHMINACA is a synthetic cannabinoid (CB) that is an analog of AB-FUBINACA, a potent agonist of the central CB1 receptor (Ki = 0.9 nM). AB-CHMINACA metabolite M5A is a potential metabolite produced during metabolism of AB-CHMINACA in the liver. The physiological and toxicological properties of this compound are not known. This product is intended for forensic and research applications.

Scientific Research Applications

Metabolism and Biomonitoring

AB-CHMINACA, a synthetic cannabinoid, undergoes extensive metabolism in the human body, producing a variety of metabolites. The in vitro metabolism of AB-CHMINACA was studied using human liver microsomes, revealing the formation of 26 metabolites. Among these, seven mono-hydroxylated and six di-hydroxylated metabolites were produced mainly by cytochrome P450 enzymes. Additionally, two carboxylated metabolites, likely produced by amidase enzymes, and five glucuronidated metabolites were formed. The study also confirmed the presence of most in vitro metabolites in urine obtained from an AB-CHMINACA user, indicating the reliability of in vitro experiments for predicting in vivo metabolism. This information is crucial for biomonitoring studies to screen AB-CHMINACA consumption (Erratico et al., 2015).

Forensic Toxicology

The identification and quantification of AB-CHMINACA metabolites are essential in forensic toxicology for confirming consumption, especially when the parent compound is not detectable in biological samples. One study detailed the identification and quantification of metabolites in the urine specimen of an AB-CHMINACA user. The metabolites 4-hydroxycyclohexylmethyl AB-CHMINACA (M1) and N-[[1-(cyclohexylmethyl)-1H-indazol-3-yl]carbonyl]-l-valine (M3) were identified, with their concentrations quantified, providing vital data for forensic analysis (Wurita et al., 2016).

properties

IUPAC Name

1-[(4-hydroxycyclohexyl)methyl]indazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c18-11-7-5-10(6-8-11)9-17-13-4-2-1-3-12(13)14(16-17)15(19)20/h1-4,10-11,18H,5-9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMHBGLQLPWENIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CN2C3=CC=CC=C3C(=N2)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901342337
Record name 1-((4-Hydroxycyclohexyl)methyl)-1H-indazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901342337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2207957-90-0
Record name 1-((4-Hydroxycyclohexyl)methyl)-1H-indazole-3-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2207957900
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-((4-HYDROXYCYCLOHEXYL)METHYL)-1H-INDAZOLE-3-CARBOXYLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HEV54ZU2VP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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